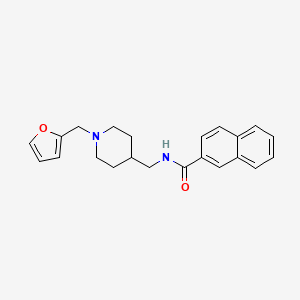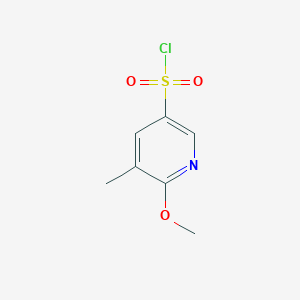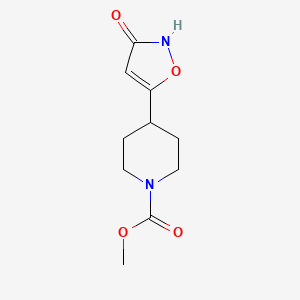
Chlorure d'adamantane-1-sulfinyle
Vue d'ensemble
Description
Adamantane-1-sulfinyl Chloride is a chemical compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane itself is known for its unique structural properties and stability. The sulfinyl chloride derivative introduces a sulfinyl group (SO) and a chloride atom, making it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
Adamantane-1-sulfinyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Utilized in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Adamantane-1-sulfinyl Chloride typically involves the chlorination of adamantane followed by the introduction of the sulfinyl group. One common method is the reaction of adamantane with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the chlorination process.
Industrial Production Methods: Industrial production of Adamantane-1-sulfinyl Chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Adamantane-1-sulfinyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The sulfinyl group can be further oxidized to a sulfonyl group (SO2) using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The sulfinyl group can be reduced to a sulfide (S) using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of adamantane derivatives with various functional groups.
Oxidation: Formation of Adamantane-1-sulfonyl Chloride.
Reduction: Formation of Adamantane-1-thiol.
Mécanisme D'action
The mechanism of action of Adamantane-1-sulfinyl Chloride involves its ability to act as an electrophile due to the presence of the sulfinyl chloride group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Adamantane-1-sulfonyl Chloride: Similar structure but with a sulfonyl group (SO2) instead of a sulfinyl group.
Adamantane-1-thiol: Contains a thiol group (SH) instead of a sulfinyl chloride group.
Adamantane-1-amine: Contains an amine group (NH2) instead of a sulfinyl chloride group.
Uniqueness: Adamantane-1-sulfinyl Chloride is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. The presence of both the sulfinyl and chloride groups provides a versatile platform for various chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.
Propriétés
IUPAC Name |
adamantane-1-sulfinyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZSRFGORFYGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2388324.png)
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2388326.png)












